molecular formula C16H21ClN2O6 B1627498 N,N-Diboc-2-chloro-4-nitroaniline CAS No. 252019-65-1

N,N-Diboc-2-chloro-4-nitroaniline

Cat. No. B1627498
CAS RN: 252019-65-1
M. Wt: 372.8 g/mol
InChI Key: IDGPZGXYFQWSTJ-UHFFFAOYSA-N
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Description

N,N-Diboc-2-chloro-4-nitroaniline is a chemical compound widely used in scientific research. It belongs to the family of aniline derivatives and is characterized by its unique properties such as high stability and solubility. The compound has gained significant attention due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

Target of Action

N,N-Diboc-2-chloro-4-nitroaniline is a complex organic compound that interacts with various biological targets. It’s known that similar compounds like 2-chloro-4-nitroaniline are used as intermediates in the manufacture of dyes, pharmaceuticals, and corrosion inhibitors .

Mode of Action

It’s known that similar compounds like 2-chloro-4-nitroaniline undergo various transformations under aerobic conditions . The first enzyme in the degradation pathway is a flavin-dependent monooxygenase that catalyzes the stoichiometric removal of the nitro group . The second step involves an aniline dioxygenase .

Biochemical Pathways

Related compounds like 2-chloro-4-nitroaniline are known to undergo a novel aerobic degradation pathway . This pathway results in the formation of 4-amino-3-chlorophenol and subsequently 6-chlorohydroxyquinol .

Pharmacokinetics

The compound’s molecular weight (37281) and its physical form (pale-yellow to yellow-brown solid) suggest that it may have specific pharmacokinetic properties .

Result of Action

Similar compounds like 2-chloro-4-nitroaniline are known to produce second harmonic generation (shg) that is 2 times higher than that obtained from potassium dihydrogen phosphate (kdp) upon irradiation with an 800 nm laser beam .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,N-Diboc-2-chloro-4-nitroaniline . For instance, the compound’s action may be influenced by the presence of oxidizing materials . Additionally, the compound’s stability may be affected by storage temperature .

Advantages and Limitations for Lab Experiments

N,N-Diboc-2-chloro-4-nitroaniline has various advantages and limitations for lab experiments. One advantage is its high stability and solubility, which makes it easy to handle and use in experiments. However, one limitation is that the compound is relatively expensive and not readily available in large quantities.

Future Directions

There are several future directions for the use of N,N-Diboc-2-chloro-4-nitroaniline in scientific research. One potential direction is the development of new drugs and pharmaceuticals using the compound as a building block. Another direction is the use of the compound in the synthesis of new organic molecules such as peptides and nucleosides. Finally, the compound could be used in the development of new materials with unique properties.
In conclusion, N,N-Diboc-2-chloro-4-nitroaniline is a unique chemical compound with potential applications in various fields of scientific research. Its high stability and solubility make it a useful tool for experiments, and its potential as a building block for drug design makes it an exciting area of research for the future.

Scientific Research Applications

N,N-Diboc-2-chloro-4-nitroaniline has been extensively used in scientific research due to its unique properties. The compound has been used in the synthesis of various organic molecules such as peptides, amino acids, and nucleosides. It has also been used in the development of new drugs and pharmaceuticals due to its potential as a building block for drug design.

properties

IUPAC Name

tert-butyl N-(2-chloro-4-nitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O6/c1-15(2,3)24-13(20)18(14(21)25-16(4,5)6)12-8-7-10(19(22)23)9-11(12)17/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGPZGXYFQWSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593272
Record name Di-tert-butyl (2-chloro-4-nitrophenyl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

252019-65-1
Record name 1,3-Bis(1,1-dimethylethyl) 2-(2-chloro-4-nitrophenyl)imidodicarbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252019-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-tert-butyl (2-chloro-4-nitrophenyl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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